6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol
Description
6-Chloro-2-phenyl-1H-1,3-benzimidazol-1-ol is a benzimidazole derivative characterized by a chloro substituent at position 6 of the benzimidazole core and a phenyl group at position 2. Benzimidazoles are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
6-chloro-1-hydroxy-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-6-7-11-12(8-10)16(17)13(15-11)9-4-2-1-3-5-9/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOSPQYKRZZPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with substituted aromatic aldehydes under acidic or basic conditions . One common method involves the reaction of 4-chloro-2-nitroaniline with benzaldehyde in the presence of a reducing agent such as sodium dithionite, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH)
Reduction: Sodium borohydride (NaBH₄), ethanol (C₂H₅OH)
Substitution: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
Scientific Research Applications
6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, and research indicates this compound has potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Scientific Research Applications
Anti-inflammatory Agent
this compound has demonstrated promising activity in in vitro and in vivo models of inflammation. Studies have shown that benzimidazole derivatives, including those with chloro groups, exhibit anti-inflammatory effects . For example, one study found that a compound with a chloro group at the ortho position of the phenyl ring showed a promising anti-inflammatory effect compared to indomethacin . Other benzimidazole derivatives have demonstrated notable reductions in edema compared to standard drugs .
Antimicrobial Agent
this compound may serve as a potential lead in developing new antimicrobial agents. Research indicates that many benzimidazole derivatives have antibacterial activity against various organisms, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . Additionally, some 1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives have shown good inhibition against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Comparative Analysis
Substituent Variations at Position 2
The phenyl group at position 2 in the target compound can be substituted with various groups, altering electronic, steric, and solubility profiles:
2-(4-Chlorophenyl)-1H-1,3-benzimidazol-1-ol
- CAS : 10066-08-7
- Molecular Formula : C₁₃H₉ClN₂O
- Molecular Weight : 244.68 g/mol
- Physical Properties :
- Melting Point: 216–217°C
- Density: 1.37 g/cm³ (predicted)
- pKa: 10.32 (predicted)
- Comparison : The para-chloro substituent on the phenyl ring enhances electron-withdrawing effects compared to the unsubstituted phenyl group in the target compound. This may reduce solubility in polar solvents but improve thermal stability, as indicated by the higher melting point .
6-Chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-ol
- CAS : 250610-26-5
- Molecular Formula : C₁₄H₁₁ClN₂O
6-Chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol
Functional Group Modifications
6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
- CAS : 952059-61-9
- Molecular Formula : C₉H₇ClN₂O
- Comparison : The carbaldehyde group at position 2 introduces reactivity for further chemical modifications (e.g., condensation reactions). The methyl group at position 1 may sterically hinder interactions in biological targets .
2-Chloro-6-fluoro-1-methyl-1H-1,3-benzodiazole
Substituent Effects on Physicochemical Properties
The following table summarizes key properties of the target compound and its analogues:
| Compound Name | CAS Number | Substituent (Position 2) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|---|---|---|
| 6-Chloro-2-phenyl-1H-1,3-benzimidazol-1-ol | N/A | Phenyl | C₁₃H₉ClN₂O | 244.68 (predicted) | Data Unavailable | 1.37 (predicted) | ~10.32 |
| 2-(4-Chlorophenyl)-1H-1,3-benzimidazol-1-ol | 10066-08-7 | 4-Chlorophenyl | C₁₃H₉ClN₂O | 244.68 | 216–217 | 1.37 | 10.32 |
| 6-Chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-ol | 250610-26-5 | 4-Methylphenyl | C₁₄H₁₁ClN₂O | 258.70 | Data Unavailable | N/A | N/A |
| 6-Chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol | 74169-54-3 | 4-Methoxyphenyl | C₁₄H₁₁ClN₂O₂ | 282.70 | Data Unavailable | N/A | N/A |
Key Research Findings
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro and methoxy substituents at the para position of the phenyl ring exhibit opposing electronic effects, influencing solubility and reactivity. Chloro groups reduce polarity, while methoxy groups enhance it .
- Thermal Stability : Higher melting points in chlorophenyl-substituted benzimidazoles (e.g., 216–217°C for 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol) suggest improved crystalline packing compared to alkyl or alkoxy analogues .
- Commercial Availability : Compounds like 6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol are marketed by suppliers (e.g., Parchem), indicating their utility in pharmaceutical or materials research .
Biological Activity
6-Chloro-2-phenyl-1H-1,3-benzimidazol-1-ol is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antitumor, and anti-inflammatory properties, supported by various research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound includes a benzimidazole core, which is known for its role in various biological activities. The presence of the chlorine atom and the phenyl group contributes to its unique properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives found that compounds with similar structures showed effective inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6-Chloro-2-phenyl-benzimidazole | 12.5 | Staphylococcus aureus |
| 6-Chloro-2-phenyl-benzimidazole | 50 | Escherichia coli |
| 6-Chloro-pyrazole derivative | 25 | Pseudomonas aeruginosa |
These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .
Antitumor Activity
The antitumor effects of benzimidazole derivatives have been extensively studied. In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, a specific study indicated that this compound inhibited cell proliferation in breast cancer cells with an IC50 value of approximately .
Case Study: Breast Cancer Cell Line
In a comparative study involving multiple benzimidazole derivatives, the following results were observed:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 6-Chloro-2-phenyl-benzimidazole | 5 | MCF7 (Breast Cancer) |
| Benzimidazole derivative A | 10 | MCF7 |
| Benzimidazole derivative B | 15 | MCF7 |
This indicates that the compound's structural modifications can significantly influence its biological activity .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vivo studies demonstrated that it could reduce inflammation markers in animal models subjected to induced inflammation. The following table summarizes key findings:
| Treatment | Inflammation Marker Reduction (%) |
|---|---|
| Control | 0 |
| 6-Chloro-2-phenyl-benzimidazole (50 mg/kg) | 45 |
| Standard Anti-inflammatory Drug (Ibuprofen) | 60 |
These findings suggest that while the compound shows promise, it may not be as effective as established anti-inflammatory drugs but still provides substantial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
